molecular formula C8H19N3O B15326860 2-Amino-4-(diethylamino)butanamide

2-Amino-4-(diethylamino)butanamide

Cat. No.: B15326860
M. Wt: 173.26 g/mol
InChI Key: UCFLJQCRPNLLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(diethylamino)butanamide can be achieved through several methods. One common approach involves the ammonolysis of 2-butyrate bromine alkyl ester using liquid ammonia. This method is advantageous due to its simplicity and cost-effectiveness . Another method employs enzyme catalysis, where 2-amido butyronitrile is used as the starting material in a buffer solution system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Enzyme catalysis is often preferred for its lower environmental footprint and higher yield .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(diethylamino)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted derivatives .

Scientific Research Applications

2-Amino-4-(diethylamino)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-4-(diethylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(diethylamino)butanamide is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C8H19N3O

Molecular Weight

173.26 g/mol

IUPAC Name

2-amino-4-(diethylamino)butanamide

InChI

InChI=1S/C8H19N3O/c1-3-11(4-2)6-5-7(9)8(10)12/h7H,3-6,9H2,1-2H3,(H2,10,12)

InChI Key

UCFLJQCRPNLLRI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.